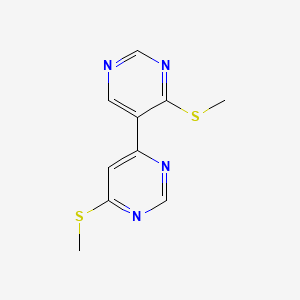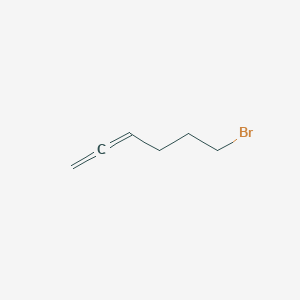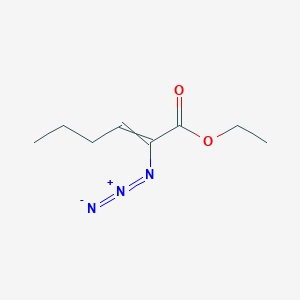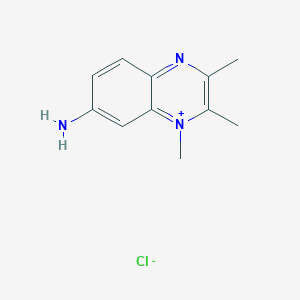
Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride typically involves the reaction of quinoxaline derivatives with appropriate reagentsThe final step involves the formation of the chloride salt through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of quinoxaline.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can act as a chemosensor through nucleophilic addition and host-guest complex formation. Small anions such as fluoride and acetate can add nucleophilically to the C2 position of the quinoxalinium cation, leading to de-aromatization. Larger anions like ascorbate form host-guest complexes due to steric hindrance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride.
Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.
Substituted Quinoxalines: Various derivatives with different substituents at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form both nucleophilic addition products and host-guest complexes makes it a versatile compound in chemical research .
Eigenschaften
CAS-Nummer |
61149-64-2 |
|---|---|
Molekularformel |
C11H14ClN3 |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
2,3,4-trimethylquinoxalin-4-ium-6-amine;chloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7;/h4-6,12H,1-3H3;1H |
InChI-Schlüssel |
UCSAIZBNENCLDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=C2C=C(C=CC2=N1)N)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


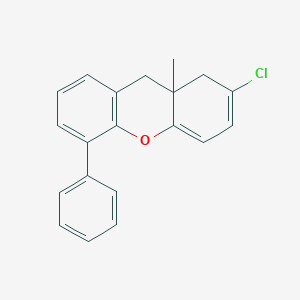

![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![Butanoic acid, 4-[4-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14599533.png)

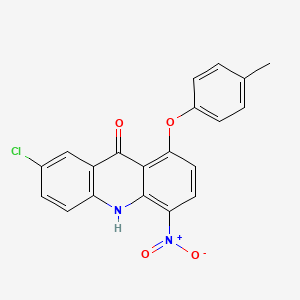
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
